4-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide
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Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety with a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Construction of the Pyrazolo[3,4-b]pyridine Core: This involves the condensation of appropriate hydrazine derivatives with pyridine-2,3-dione under reflux conditions.
Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the pyrazolo[3,4-b]pyridine core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
4-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combined structural features of benzo[d][1,3]dioxole and pyrazolo[3,4-b]pyridine, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.
Properties
CAS No. |
918132-86-2 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C14H10N4O3/c15-13(19)10-4-8(9-5-16-18-14(9)17-10)7-1-2-11-12(3-7)21-6-20-11/h1-5H,6H2,(H2,15,19)(H,16,17,18) |
InChI Key |
ZYQSDPZMIOKKID-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC4=C3C=NN4)C(=O)N |
Origin of Product |
United States |
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